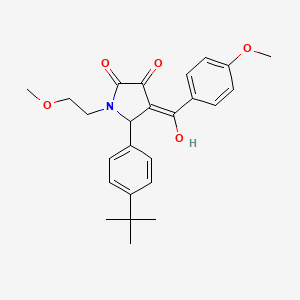
N-(3,4-dimethoxyphenyl)-N'-(4-methoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethoxyphenyl)-N'-(4-methoxyphenyl)urea, also known as DMPU, is an organic compound that is widely used in scientific research. It is a colorless, crystalline solid that is soluble in polar solvents such as water and ethanol. DMPU has been extensively studied for its unique chemical and biological properties, which make it a valuable tool in various research fields.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-N'-(4-methoxyphenyl)urea is not fully understood, but it is believed to act as a hydrogen bond acceptor due to its urea functional group. This property makes it an excellent solvent for polar molecules and a useful catalyst for certain chemical reactions.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile and does not appear to have any significant biochemical or physiological effects on living organisms. However, more research is needed to fully understand the long-term effects of this compound exposure on human health.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(3,4-dimethoxyphenyl)-N'-(4-methoxyphenyl)urea in lab experiments is its high solubility in polar solvents, which makes it an excellent solvent for polar molecules and a useful catalyst for certain chemical reactions. Additionally, this compound has a low toxicity profile, which makes it a safer alternative to other solvents and catalysts.
However, this compound also has some limitations. It is relatively expensive compared to other solvents and catalysts, which can make it less accessible for researchers with limited budgets. Additionally, this compound is not compatible with certain types of reactions, such as those that require non-polar solvents.
Future Directions
There are several future directions for research on N-(3,4-dimethoxyphenyl)-N'-(4-methoxyphenyl)urea. One area of interest is the development of new synthetic methods using this compound as a solvent or catalyst. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields, such as drug discovery and material science. Finally, more research is needed to assess the long-term effects of this compound exposure on human health and the environment.
Synthesis Methods
N-(3,4-dimethoxyphenyl)-N'-(4-methoxyphenyl)urea can be synthesized by reacting 3,4-dimethoxyaniline with 4-methoxyphenyl isocyanate in the presence of a base such as sodium hydride. The reaction yields this compound as the main product with a high degree of purity. The synthesis process is relatively simple and can be easily scaled up for large-scale production.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-N'-(4-methoxyphenyl)urea has a wide range of applications in scientific research. It is commonly used as a polar aprotic solvent in organic chemistry reactions, particularly in the synthesis of peptides and other organic compounds. This compound is also used as a catalyst in various chemical reactions, such as the formation of amides and esters.
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-20-13-7-4-11(5-8-13)17-16(19)18-12-6-9-14(21-2)15(10-12)22-3/h4-10H,1-3H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFLHSCKMFPTDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![9-[(2-butyl-1H-imidazol-4-yl)methyl]-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5352951.png)
![N,N-dimethyl-1-(4-{1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]-2-piperidinyl}phenyl)methanamine](/img/structure/B5352963.png)
![methyl 4-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-2-thiophenecarboxylate](/img/structure/B5352980.png)

![4-{[3-(2-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-2-(trifluoromethyl)morpholine](/img/structure/B5352990.png)

![3-{[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5353020.png)
![N-[1-(8-hydroxy-5-nitro-7-quinolinyl)-3-phenyl-2-propen-1-yl]-2-methylpropanamide](/img/structure/B5353028.png)
![N-(2-(3,4-dimethoxyphenyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5353040.png)
![5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5353047.png)


![1'-[2-(1H-imidazol-2-yl)benzoyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5353062.png)
![1-[(4-methyl-1H-pyrrol-2-yl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5353063.png)
